molecular formula C19H18N2O2S B2805914 Methyl 2-[(4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate CAS No. 861212-86-4

Methyl 2-[(4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate

Cat. No.: B2805914
CAS No.: 861212-86-4
M. Wt: 338.43
InChI Key: OJFZTSVDROEMNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate is a synthetic heterocyclic compound featuring a tetrahydroisoquinoline core substituted with a cyano group at position 4, a phenyl group at position 1, and a sulfanyl-acetate methyl ester moiety at position 3. The tetrahydroisoquinoline scaffold is structurally analogous to natural alkaloids, making it a promising candidate for pharmacological applications, particularly in anticancer and antimicrobial research. The compound’s synthesis typically involves multi-step reactions, including cyclocondensation and thiol-ether bond formation, as reported in crystallographic studies . Its molecular structure has been validated via X-ray diffraction using SHELX software, a widely recognized tool in small-molecule crystallography .

Properties

IUPAC Name

methyl 2-[(4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-23-17(22)12-24-19-16(11-20)14-9-5-6-10-15(14)18(21-19)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFZTSVDROEMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C2=C(CCCC2)C(=N1)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a phenyl-substituted amine with a cyano group under acidic conditions. The resulting intermediate is then subjected to further functionalization to introduce the sulfanyl and acetate groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction conditions and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (-S-) group is a critical reactive site:

Reaction TypeReagents/ConditionsProductYieldSource
Alkylation Ethyl iodide, NaOAc·3H₂O, ethanol, reflux3-Ethylthio-tetrahydroisoquinoline82–89%
Acylation 2-Chloroacetamide derivatives, NaOAcN-Aryl-thioacetamides (e.g., 5a–i )75–88%

Example :Thione intermediate+CH3OCOCH2ClNaOAc EtOHMethyl 2 4 cyano 1 phenyl [5][13]\text{Thione intermediate}+\text{CH}_3\text{OCOCH}_2\text{Cl}\xrightarrow{\text{NaOAc EtOH}}\text{Methyl 2 4 cyano 1 phenyl }\quad[5][13]

Cyclization Reactions

The compound undergoes Thorpe-Ziegler cyclization to form fused heterocycles:

  • Conditions : Heating in ethanol with catalytic Na₂CO₃ (3 h).
  • Products : 6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline-2-carboxamides (6b–d,f,g ) .

Mechanistic Insight :
Intramolecular attack of the thiolate anion on the cyano group forms a thiophene ring (Fig. 1) .
Key Data :

  • Cyclization yields: 70–85% .
  • Confirmed via X-ray diffraction (e.g., compound 5d ) .

Hydrolysis and Functional Group Transformations

ReactionConditionsOutcomeApplication
Ester Hydrolysis NaOH/H₂O, refluxCarboxylic acid derivativeBioactive analog synthesis
Cyano Reduction H₂/Pd-C, ethanolPrimary amine formationIntermediate for further functionalization

Spectroscopic Characterization

  • IR : ν(C≡N) at 2220–2222 cm⁻¹; ν(C=O) at 1705–1710 cm⁻¹ .
  • ¹H NMR : Distinct singlet for SCH₂COOCH₃ at δ 3.70–3.85 ppm .

Stability and Reaction Optimization

  • pH Sensitivity : Stable in ethanol under neutral conditions but prone to hydrolysis in strongly acidic/basic media.
  • Catalytic Effects : Sodium acetate trihydrate enhances alkylation efficiency by deprotonating the thiol group .

Scientific Research Applications

Biological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds related to methyl 2-[(4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate exhibit promising anticancer properties. For instance, tetrahydroisoquinolines have been studied for their ability to inhibit key enzymes involved in cancer cell proliferation such as dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs) .
    • Case Study : A study synthesized novel tetrahydroisoquinoline derivatives and tested them against various cancer cell lines. The results showed significant inhibition of cell growth, indicating potential for development as anticancer agents.
  • Neurological Effects
    • The compound's structure suggests potential neuroprotective effects. Tetrahydroisoquinolines have been linked to modulation of neurotransmitter systems and may offer therapeutic strategies for neurodegenerative diseases.
    • Case Study : Research has highlighted the role of related compounds in reducing excitotoxicity associated with neurodegenerative disorders like Alzheimer's disease. These compounds act on NMDA receptors, providing a dual action that could protect neurons from damage .

Pharmacological Insights

Table 1: Summary of Biological Activities

ActivityMechanism of ActionReferences
AnticancerInhibition of DHFR and CDK2
NeuroprotectiveModulation of NMDA and AMPA receptors
AntioxidantScavenging free radicals

Synthesis and Characterization

The synthesis of this compound involves multi-step processes typically starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism by which Methyl 2-[(4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate exerts its effects involves its interaction with specific molecular targets. The cyano and phenyl groups play a crucial role in binding to receptors and enzymes, leading to biological responses. The sulfanyl and acetate groups contribute to the compound's stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfanyl-acetate-substituted tetrahydroisoquinolines. Structural analogs vary in substituents on the isoquinoline core, which significantly influence physicochemical properties and biological activity. Below is a comparative analysis of key derivatives:

Table 1: Structural and Molecular Comparison of Tetrahydroisoquinoline Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: Methyl 2-[(4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate 4-CN, 1-Ph, 3-SCH2COOCH3 C19H19N2O2S* ~379.5* Simplest analog; lacks bulky substituents, enhancing metabolic stability.
Methyl 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-...]sulfanyl}acetate 7-Acetyl, 8-(4-Cl-Ph), 6-OH, 1,6-dimethyl C25H24ClN3O4S 522.0 Increased hydrophilicity due to hydroxyl group; potential for H-bonding.
N-(4-Chlorophenyl)-2-{[7-acetyl-8-(4-Cl-Ph)-4-cyano-6-hydroxy-1,6-dimethyl-...]sulfanyl}acetamide 7-Acetyl, 8-(4-Cl-Ph), 6-OH, 1,6-dimethyl, N-(4-Cl-Ph)amide C28H24Cl2N4O3S 579.54 Chlorophenyl amide enhances lipophilicity and target affinity.
N-Phenyl-2-{[7-acetyl-8-(4-MeO-Ph)-4-cyano-6-hydroxy-1,6-dimethyl-...]sulfanyl}acetamide 7-Acetyl, 8-(4-MeO-Ph), 6-OH, 1,6-dimethyl, N-Ph amide C29H28N4O4S 540.62 Methoxy group improves solubility; amide linkage alters pharmacokinetics.
N-(4-Bromophenyl)-2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide 1-Ethyl, N-(4-Br-Ph)amide C20H19BrN4OS 459.36 Bromine substituent may enhance halogen bonding in biological targets.

*Calculated based on structural similarity to reported analogs.

Key Findings from Structural Comparisons

Substituent Effects on Bioactivity :

  • Chlorophenyl/Bromophenyl Groups : Derivatives with halogenated aryl groups (e.g., 4-Cl or 4-Br) exhibit enhanced antiproliferative activity, likely due to increased lipophilicity and interaction with hydrophobic protein pockets .
  • Hydroxyl and Methoxy Groups : The presence of 6-OH or 8-(4-MeO-Ph) improves aqueous solubility, which may enhance bioavailability .
  • Amide vs. Ester Linkages : Amide-containing analogs (e.g., ) show slower metabolic degradation compared to ester derivatives, suggesting prolonged half-lives.

Crystallographic Insights: The target compound’s planar tetrahydroisoquinoline core contrasts with nonplanar analogs (e.g., pyrazolo[3,4-g]isoquinolines), which exhibit reduced stacking interactions in crystal lattices . Hirshfeld surface analyses of related compounds reveal dominant H-bonding and van der Waals interactions, critical for stabilizing molecular conformations .

Synthetic Accessibility :

  • The target compound requires fewer synthetic steps compared to acetyl- or hydroxy-substituted analogs, making it cost-effective for large-scale production .

Biological Activity

Methyl 2-[(4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate (CAS No. 861212-86-4) is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

The compound has the following chemical properties:

  • Molecular Formula : C19H18N2O2S
  • Molecular Weight : 338.42 g/mol
  • Boiling Point : Approximately 507.8 ± 50.0 °C (predicted) .

Antitumor Activity

Recent studies have highlighted the antitumor potential of tetrahydroisoquinoline derivatives, including this compound. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study : A study evaluated the antitumor activity of several tetrahydroisoquinoline derivatives in vitro on human cancer cell lines such as HCT116 (colorectal), MDA-MB-231 (breast), HepG2 (liver), and A375 (melanoma). The results demonstrated that most derivatives showed promising inhibitory activities against these cell lines .

Cell LineIC50 Value (µM)Activity Level
HCT11615High
MDA-MB-23120Moderate
HepG225Moderate
A37530Low

The mechanism by which this compound exerts its biological effects involves inhibition of key enzymes related to cancer progression. Notably, it has been identified as a dual inhibitor of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both of which are critical in cellular proliferation and survival .

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of tetrahydroisoquinoline derivatives. Variations in substituents on the isoquinoline core can significantly influence their biological properties.

Key Findings :

  • Substituents at the 4-position of the phenyl ring enhance antitumor activity.
  • The presence of a cyano group increases lipophilicity, contributing to better cell membrane permeability.
  • Sulfur-containing moieties have been linked to improved interactions with biological targets .

Comparative Analysis with Other Compounds

To further understand the potential of this compound, a comparison with other related compounds is presented below:

Compound NameBiological ActivityReference
Methyl 2-(thioacetamido)-4-cyanoisoquinolineAntitumor
Tetrahydroisoquinoline derivativesAntimicrobial
Isoquinoline alkaloidsNeuroprotective

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-[(4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate?

The synthesis typically involves cyclocondensation of tetrahydroisoquinoline precursors with thiol-containing intermediates. Key steps include introducing the sulfanyl group via nucleophilic substitution and esterification. For example, sodium hydride in dimethylformamide (DMF) facilitates thiol-ether bond formation between the tetrahydroisoquinoline core and methyl acetate derivatives. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization ensures purity .

Q. How can researchers confirm the purity and structural integrity of this compound?

Analytical characterization employs:

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques) to verify substituent positions and stereochemistry.
  • Mass spectrometry (HRMS) for molecular weight confirmation.
  • Infrared spectroscopy to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹). X-ray crystallography may resolve ambiguous structural features, particularly bond angles and torsional strain in the tetrahydroisoquinoline ring .

Intermediate Research Questions

Q. What experimental design strategies optimize reaction yields for this compound?

Use Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For instance, fractional factorial designs can identify critical parameters in cyclocondensation reactions. Central composite designs refine optimal conditions (e.g., 80°C in DMF with 1.2 eq. NaH). Statistical validation via ANOVA minimizes trial-and-error approaches .

Q. How can researchers address solubility challenges during in vitro bioassays?

Solubility in aqueous buffers is often limited due to the compound’s lipophilic tetrahydroisoquinoline core. Strategies include:

  • Co-solvent systems (e.g., DMSO-water mixtures ≤1% v/v).
  • Micellar encapsulation using non-ionic surfactants (e.g., Tween-80).
  • Pro-drug derivatization (e.g., ester-to-carboxylic acid conversion under physiological pH) .

Advanced Research Questions

Q. How can computational methods predict biological targets or reactivity of this compound?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential enzyme targets (e.g., kinases inhibited by the quinazoline scaffold).
  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for chemical modifications.
  • Molecular Dynamics (MD) simulations assess binding stability in protein-ligand complexes over time .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions (pH, cell lines) or impurity interference. Mitigation involves:

  • Orthogonal assays (e.g., enzymatic vs. cell-based assays).
  • Metabolic stability testing (microsomal incubation) to rule out false positives from degradation products.
  • Strict batch-to-batch QC using HPLC-UV/ELSD for purity ≥95% .

Q. How can reaction scalability be improved without compromising yield?

Scale-up challenges include exothermic reactions and byproduct formation. Solutions:

  • Flow chemistry for controlled heat dissipation and mixing.
  • In-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) monitor reaction progression in real time.
  • Greener solvents (e.g., cyclopentyl methyl ether) reduce downstream purification complexity .

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives?

  • Parallel synthesis of analogs with systematic substitutions (e.g., cyano → carboxyl, phenyl → heteroaryl).
  • Free-Wilson analysis quantifies contributions of substituents to bioactivity.
  • Crystallographic studies correlate steric/electronic effects with target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.